molecular formula C13H14O2 B11895573 1-Ethoxy-4-methoxynaphthalene

1-Ethoxy-4-methoxynaphthalene

Cat. No.: B11895573
M. Wt: 202.25 g/mol
InChI Key: KTZWVUYCTDMQJH-UHFFFAOYSA-N
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Description

1-Ethoxy-4-methoxynaphthalene is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, characterized by the presence of ethoxy and methoxy functional groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-methoxynaphthalene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxynaphthalene with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Products may include naphthoquinones or other oxygenated naphthalene derivatives.

    Reduction: Reduced products may include dihydronaphthalenes.

    Substitution: Substituted products depend on the specific reagents used, such as bromonaphthalenes or nitronaphthalenes.

Scientific Research Applications

1-Ethoxy-4-methoxynaphthalene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-methoxynaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or substitution. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

Comparison with Similar Compounds

    1-Methoxy-4-ethoxynaphthalene: Similar structure but with reversed positions of the ethoxy and methoxy groups.

    4-Methoxy-1-naphthol: Contains a hydroxyl group instead of an ethoxy group.

    1-Ethoxy-2-methoxynaphthalene: Similar but with different positions of the functional groups on the naphthalene ring.

Uniqueness: 1-Ethoxy-4-methoxynaphthalene is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its distinct chemical properties make it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-ethoxy-4-methoxynaphthalene

InChI

InChI=1S/C13H14O2/c1-3-15-13-9-8-12(14-2)10-6-4-5-7-11(10)13/h4-9H,3H2,1-2H3

InChI Key

KTZWVUYCTDMQJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)OC

Origin of Product

United States

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